(R/S)-Delta-Hexalactone-d6
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Overview
Description
(R/S)-Delta-Hexalactone-d6 is a deuterated analog of delta-hexalactone, a compound known for its applications in various fields of chemistry and industry. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in studies involving isotopic labeling and tracing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R/S)-Delta-Hexalactone-d6 typically involves the deuteration of delta-hexalactone. One common method is the catalytic hydrogenation of delta-hexalactone in the presence of deuterium gas. This process requires a catalyst, such as palladium on carbon, and is carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated compound is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(R/S)-Delta-Hexalactone-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted lactones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(R/S)-Delta-Hexalactone-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways of lactone metabolism.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (R/S)-Delta-Hexalactone-d6 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes that recognize lactones, leading to the formation of deuterated metabolites. These metabolites can then be traced to study metabolic pathways and enzyme kinetics.
Comparison with Similar Compounds
Similar Compounds
Delta-Hexalactone: The non-deuterated analog of (R/S)-Delta-Hexalactone-d6.
Gamma-Hexalactone: A similar lactone with a different ring size.
Delta-Valerolactone: Another lactone with a similar structure but different carbon chain length.
Uniqueness
This compound is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracing and analysis in various chemical and biological processes, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
120.18 g/mol |
IUPAC Name |
5,5,6-trideuterio-6-(trideuteriomethyl)oxan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3/i1D3,3D2,5D |
InChI Key |
RZTOWFMDBDPERY-TZGAIVCRSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)O1 |
Origin of Product |
United States |
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